Cas no 3731-38-2 (3-Quinuclidinone)
3-Quinuclidinone structure
3-Quinuclidinone Properties
Names and Identifiers
-
- Quinuclidin-3-one
- 1-Azabicyclo[2.2.2]octan-3-one
- 3-QUINUCLIDINONE
- [ "" ]
- NSC-168448
- P4VF4G5PTA
- CHEMBL377716
- A823593
- AKOS015949293
- InChI=1/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H
- 1-AZABICYCLO(2.2.2)OCTAN-3-ONE
- 1-aza-bicyclo[2.2.2]octan-3-one
- 3-Quinuclidone
- Quinuclidone
- DTXSID0063151
- FT-0616381
- AC-713
- EINECS 223-087-9
- 3-Oxoquinuclidine
- MKC-2
- MFCD06801385
- AMY25660
- AKOS000119728
- CS-B0309
- s12072
- Quinuclidone 3
- 1-Azabicyclo[2.2.2]octan-3-one, Base form
- EC 223-087-9
- NSC168448
- BB 0256548
- J-504207
- NSC 168448
- SCHEMBL161762
- UNII-P4VF4G5PTA
- NS00001279
- quinuclidine-3-one
- SCHEMBL14714953
- 1-azabicyclo[2.2.2]octan-8-one
- 3731-38-2
- SB36886
- DTXCID9039313
- STL069553
- +Expand
-
- MFCD06801385
- ZKMZPXWMMSBLNO-UHFFFAOYSA-N
- InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2
- O=C1CN2CCC1CC2
Computed Properties
- 125.08400
- 0
- 2
- 0
- 125.084064
- 9
- 136
- 0
- 0
- 0
- 0
- 0
- 1
- 0.3
- 2
- 0
- 20.3
Experimental Properties
- 0.21900
- 20.31000
- 204.9°Cat760mmHg
- 0.3±0.4 mmHg at 25°C
- 78.1°C
- Powder
- 1.12
3-Quinuclidinone Security Information
3-Quinuclidinone Customs Data
- 2933399040
-
China Customs Code:
2933399040Overview:
HS:2933399040 3-Quinycyclone VAT:17.0% Tax refund rate:9.0% Regulatory conditions:23 Minimum tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Regulatory conditions:
2.Import licenses for dual-use items and technologies
3.Export license for dual-use items and technologiesSummary:
HS:2933399040 quinuclidin-3-one VAT:17.0% Tax rebate rate:9.0% Supervision conditions:23 MFN tariff:6.5% General tariff:20.0%
3-Quinuclidinone Price
3-Quinuclidinone Related Literature
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1. Stereospecific phenylthio migrations in the synthesis of spirocyclic lactones and ethers from N-methyl-4-piperidone and quinuclidin-3-oneIain Coldham,Stuart Warren J. Chem. Soc. Perkin Trans. 1 1992 2303
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2. Synthesis of tricyclic N,O-acetals from α-functionalized rubanone. A masked 1,2,3-tricarbonyl system from quinidinePeter Langer,Jens Frackenpohl,H. M. R. Hoffmann J. Chem. Soc. Perkin Trans. 1 1998 801
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3. An unusual carbon–carbon bond scission reaction with molecular oxygen under mild conditions; formation of piperidines from 1-azabicyclo[2.2.2]octanesTimothy Norris,Dinos Santafianos,Jon Bordner J. Chem. Soc. Perkin Trans. 1 1997 3679
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4. Index pages
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5. An X-ray study at 298 and 120 K of the strong, symmetrical NHN bond in hydrogen diquinuclidin-3-one perchlorateDeborah J. Jones,Irmèla Brach,Jacques Rozière J. Chem. Soc. Dalton Trans. 1984 1795
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Mazarine Laurent,Stéphane Bostyn,Mathieu Marchivie,Yves Robin,Sylvain Routier,Frédéric Buron RSC Adv. 2021 11 19363
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Marko Dunatov,Andreas Pu?kari?,Luka Pavi?,Zoran ?tefani?,Lidija Andro? Dubraja J. Mater. Chem. C 2022 10 8024
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Miao-Miao Hua,Le Ye,Qin-Wen Wang,Jia-Jun Ma,Zhi-Xin Gong,Qi Xu,Chao Shi,Yi Zhang J. Mater. Chem. C 2020 8 16349
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9. Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agentsJigar Y. Soni,Shridhar Sanghvi,R. V. Devkar,Sonal Thakore RSC Adv. 2015 5 82112
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Angela T. Slade,Cornelis Lensink,Andrew Falshaw,George R. Clark,L. James Wright Dalton Trans. 2014 43 17163
Recommended suppliers
Amadis Chemical Company Limited
(CAS:3731-38-2)3-Quinuclidinone
99%
500g
592.0